

Application Notes and Protocols: Thermal Stability Analysis of Pigment Yellow 110 in Extrusion

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Compound of Interest		
Compound Name:	Pigment Yellow 110	
Cat. No.:	B1436609	Get Quote

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Introduction

Pigment Yellow 110 (C.I. 56280) is a high-performance isoindolinone pigment renowned for its excellent lightfastness, weather resistance, and thermal stability.[1] These properties make it a preferred choice for coloring a wide range of polymers, including those processed at high temperatures such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). The extrusion process, a common method for compounding and shaping polymers, subjects pigments to significant thermal and mechanical stress. Therefore, a thorough understanding of **Pigment Yellow 110**'s thermal stability during extrusion is crucial to ensure color consistency and prevent degradation of both the pigment and the polymer matrix.

These application notes provide a comprehensive overview and detailed protocols for analyzing the thermal stability of **Pigment Yellow 110** in a laboratory-scale twin-screw extrusion process. The methodologies described herein are designed to be adaptable for various research and development applications, including formulation optimization and quality control.

Materials and Methods Materials



- Pigment: Pigment Yellow 110 (CAS No. 5590-18-1)
- Polymer: High-Density Polyethylene (HDPE), extrusion grade
- Additives: Antioxidants and processing aids as required for the specific HDPE grade.
- Cleaning Polymer: Natural, unfilled HDPE or a commercial purging compound.

Equipment

- Laboratory-scale twin-screw extruder with controllable temperature zones and screw speed.
- · Injection molding machine.
- Spectrophotometer or colorimeter for color measurements (CIELAB Lab* color space).
- Thermogravimetric Analyzer (TGA).
- Differential Scanning Calorimeter (DSC).
- Analytical balance.
- Fume hood.

Data Presentation

The thermal stability of **Pigment Yellow 110** during extrusion is primarily assessed by evaluating the change in color of the pigmented polymer at different processing temperatures. The following tables summarize the expected excellent thermal stability of **Pigment Yellow 110** in HDPE.



Extrusion Temperat ure (°C)	Residenc e Time (min)	L	a	b	ΔEab	Visual Assessm ent
240	2	85.20	25.50	90.30	0.00	No significant change
260	2	85.15	25.48	90.25	0.08	No significant change
280	2	85.10	25.45	90.20	0.15	No significant change
290	2	85.05	25.40	90.10	0.26	Very slight darkening
300	2	84.80	25.20	89.80	0.62	Slight darkening/ dulling

Table 1: Colorimetric Data of **Pigment Yellow 110** in HDPE at Various Extrusion Temperatures. The total color difference (ΔE^*ab) is calculated relative to the sample processed at 240°C. **Pigment Yellow 110** is known to be heat-resistant up to 290°C in HDPE.[1]



Analysis	Parameter	Pigment Yellow 110	HDPE (unpigmented)	HDPE with 1% Pigment Yellow 110
TGA	Onset of Decomposition (°C)	~350	~400	~400
5% Weight Loss (°C)	~380	~420	~420	
DSC	Melting Temperature (Tm) (°C)	N/A	~130	~130
Crystallization Temperature (Tc) (°C)	N/A	~115	~115	

Table 2: Thermal Properties of **Pigment Yellow 110** and HDPE. Data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide baseline thermal stability information.

Experimental Protocols

Protocol 1: Sample Preparation and Compounding via Twin-Screw Extrusion

- Drying: Dry the HDPE pellets and Pigment Yellow 110 powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
- Premixing: Prepare a masterbatch by tumble blending 1% (w/w) of **Pigment Yellow 110** with 99% (w/w) of dried HDPE pellets for 15-20 minutes to ensure a homogenous mixture.
- Extruder Setup:
 - Set the temperature profile of the twin-screw extruder. For HDPE, a common profile starts at 180°C at the feed throat and gradually increases to the target processing temperature



at the die.

- Set the screw speed (e.g., 100 rpm).
- Extrusion:
 - Starve-feed the premixed material into the extruder at a constant rate.
 - Allow the process to stabilize for at least 5 minutes before collecting samples.
 - Collect the extruded strands after they have been cooled in a water bath and pelletized.
- Temperature Variation: Repeat the extrusion process for a range of die temperatures (e.g., 240°C, 260°C, 280°C, 290°C, and 300°C) to assess the pigment's thermal stability at different processing conditions.
- Purging: After completing the experiments, purge the extruder with a natural, unfilled polymer or a commercial purging compound to remove all residual pigmented material.

Protocol 2: Colorimetric Analysis

- Sample Preparation: Use an injection molding machine to produce standardized color plaques (e.g., 50 mm x 50 mm x 2 mm) from the pelletized samples obtained at each extrusion temperature.
- Color Measurement:
 - Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a white standard.
 - Measure the CIELAB L, a, and b* values for each color plaque. Take at least three
 measurements at different locations on each plaque and calculate the average.
- Color Difference Calculation: Calculate the total color difference (ΔE*ab) between the samples processed at higher temperatures and the reference sample (processed at the lowest temperature, e.g., 240°C) using the following formula:

$$\Delta \mathsf{E} ab = \sqrt{[(\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2]}$$



A ΔE^* ab value of less than 1.0 is generally considered visually imperceptible.

Protocol 3: Thermogravimetric Analysis (TGA)

- Sample Preparation: Place 5-10 mg of the sample (either pure pigment powder or a piece of the pigmented polymer) into a TGA crucible.
- TGA Measurement:
 - Place the crucible in the TGA instrument.
 - Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
 - Record the weight loss as a function of temperature.
- Data Analysis: Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs.

Protocol 4: Differential Scanning Calorimetry (DSC)

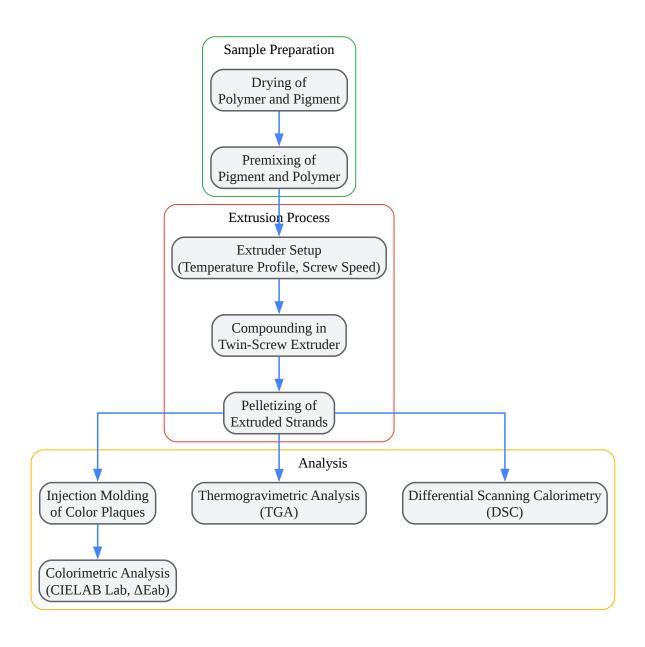
- Sample Preparation: Seal 5-10 mg of the pigmented polymer pellets in an aluminum DSC pan.
- DSC Measurement:
 - Place the sample pan and an empty reference pan in the DSC instrument.
 - Perform a heat-cool-heat cycle:
 - Heat from room temperature to 200°C at 10°C/min.
 - Hold at 200°C for 5 minutes to erase the thermal history.
 - Cool to room temperature at 10°C/min.
 - Reheat from room temperature to 200°C at 10°C/min.



• Data Analysis: Determine the melting temperature (Tm) and crystallization temperature (Tc) from the second heating and cooling scans, respectively.

Visualizations









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References

- 1. Pigment Yellow 110 SY Chemical Co., Ltd. [sypigment.com]
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